

Target Identification and Validation for CCI-006: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CCI-006	
Cat. No.:	B15578913	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation for the compound designated **CCI-006**. It is important to note that the identifier "**CCI-006**" has been associated with at least two distinct investigational compounds with different mechanisms of action. This document will address both entities, presenting the available data, experimental protocols, and signaling pathways for each to provide a clear and thorough resource.

Part 1: CCI-006 as a Selective Inhibitor of MLL-Rearranged Leukemia

This iteration of **CCI-006** is identified as a novel small molecule that exhibits selective cytotoxicity against Mixed Lineage Leukemia (MLL)-rearranged leukemia cells.[1][2] Its primary mechanism of action involves the disruption of mitochondrial function.[1]

Mechanism of Action

CCI-006 inhibits mitochondrial respiration, which leads to mitochondrial membrane depolarization.[1][3] This mitochondrial dysfunction induces metabolic and mitochondrial stress, culminating in an unfolded protein response (UPR) and apoptosis in susceptible MLL-rearranged leukemia cells.[3][4] The sensitivity to **CCI-006** in these cells is associated with low levels of MEIS1, HIF1 α , and ATP5A.[4] The induction of apoptosis is mediated through the activation of pathways involving PERK, IRE1 α , ATF4, CHOP, and JNK.[4]



Data Presentation

The following table summarizes the cytotoxic activity of this **CCI-006** against a panel of cell lines.

Cell Line	Treatment Concentration (µM)	% Viability (Relative to Vehicle)	Assay Type
Various Leukemia Cell Lines	10	Varies (Data specific to cell lines)	Resazurin Reduction Assay

Quantitative data on the percentage of viability for specific cell lines was not fully detailed in the provided search results, but the methodology was identified.[2]

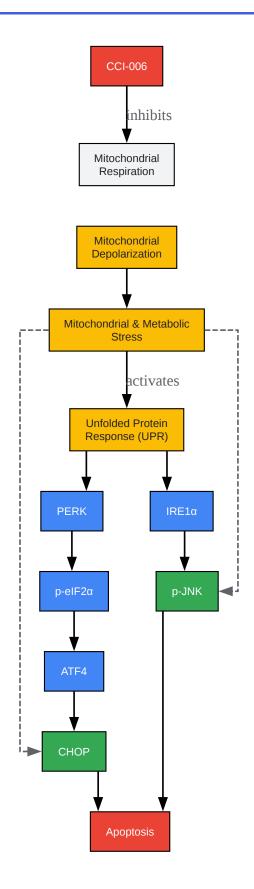
Experimental Protocols

Resazurin Reduction Assay for Cytotoxicity:[2]

- Cell Seeding: Plate leukemia cell lines in appropriate multi-well plates.
- Compound Treatment: Treat the cells with 10 μM **CCI-006** or vehicle control for 72 hours.
- Resazurin Addition: Add resazurin solution to each well.
- Incubation: Incubate the plates to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
- Measurement: Measure the fluorescence or absorbance to determine the percentage of viable cells relative to the vehicle-treated control.

Signaling Pathway and Experimental Workflow





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Caption: CCI-006 induced mitochondrial stress and UPR pathway leading to apoptosis.



Part 2: CCI-006 as a PI3K/Akt/mTOR Pathway Inhibitor

This version of **CCI-006** has been identified as a potent inhibitor of the PI3K/Akt/mTOR signaling cascade, a critical pathway in cancer cell growth and survival.[5]

Target Identification

Biochemical assays have demonstrated that this **CCI-006** is a highly potent inhibitor of mTOR kinase and also shows activity against Class I PI3K isoforms.[5] It displays significantly less activity against other kinases such as Akt1, PDK1, MEK1, and ERK2, indicating a degree of selectivity.[5]

Data Presentation

Table 1: Biochemical Activity of **CCI-006** against a Panel of Kinases[5]

Kinase Target	IC50 (nM)	Assay Type
mTOR	15	ADP-Glo™ Kinase Assay
ΡΙ3Κα	150	TR-FRET Assay
РІЗКβ	250	TR-FRET Assay
ΡΙ3Κδ	180	TR-FRET Assay
РІЗКу	300	TR-FRET Assay
Akt1	> 10,000	LanthaScreen™ Eu Kinase Binding Assay
PDK1	> 10,000	Z'-LYTE™ Kinase Assay
MEK1	> 10,000	Adapta™ Universal Kinase Assay
ERK2	> 10,000	Adapta™ Universal Kinase Assay

Table 2: Cellular Activity of CCI-006 in Cancer Cell Lines[5]



Cell Line	Target Pathway Inhibition (p-S6K1 T389 IC50, nM)	Anti-proliferative Activity (EC50, nM)
MCF-7 (Breast Cancer)	25	80
PC-3 (Prostate Cancer)	30	110
A549 (Lung Cancer)	Not Specified	Not Specified

Experimental Protocols

ADP-Glo™ Kinase Assay (for mTOR):[5]

- Reaction Setup: A kinase reaction is set up with mTOR enzyme, substrate, and ATP, along with varying concentrations of CCI-006.
- Incubation: The reaction is incubated to allow for ATP consumption.
- ATP Depletion: After a 2-hour incubation, ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[5]
- Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, and a luciferase/luciferin reaction produces a luminescent signal proportional to the ADP generated.
- Measurement: The luminescent signal is measured to determine the enzyme activity and calculate the IC50 value.

Cell Proliferation Assay (MTS Assay):[5]

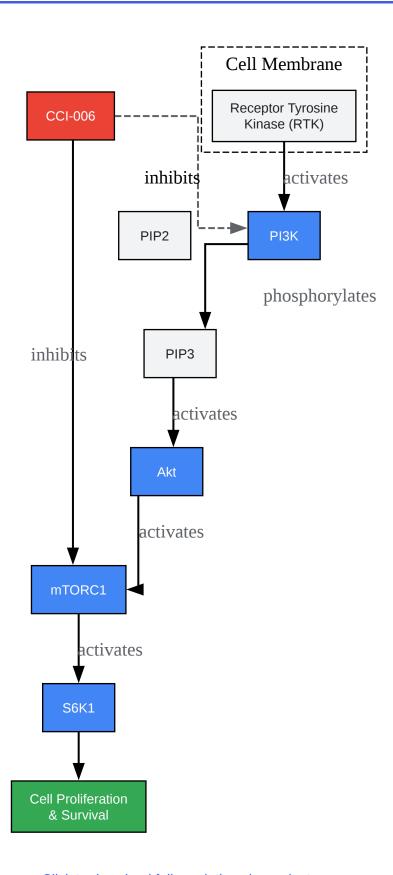
- Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3) are seeded in 96-well plates.
- Compound Treatment: Cells are treated with various concentrations of **CCI-006** for 72 hours.
- MTS Reagent Addition: After the incubation period, MTS reagent is added to each well.[5]
- Incubation: The plate is incubated for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.[5]



• Absorbance Measurement: The absorbance of the formazan is measured at 490 nm using a microplate reader to determine cell viability and calculate the EC50 value.[5]

Signaling Pathway and Experimental Workflow





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Caption: CCI-006 inhibits the PI3K/Akt/mTOR signaling pathway.



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- To cite this document: BenchChem. [Target Identification and Validation for CCI-006: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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